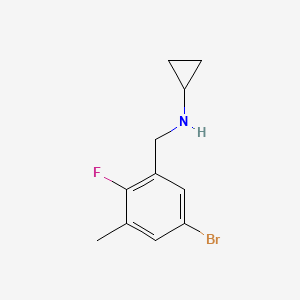
N-(5-Bromo-2-fluoro-3-methylbenzyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Bromo-2-fluoro-3-methylbenzyl)cyclopropanamine is an organic compound characterized by the presence of a bromine, fluorine, and methyl group attached to a benzyl ring, which is further connected to a cyclopropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-fluoro-3-methylbenzyl)cyclopropanamine typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination and fluorination of a methylbenzyl compound, followed by the introduction of the cyclopropanamine group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-2-fluoro-3-methylbenzyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(5-Bromo-2-fluoro-3-methylbenzyl)cyclopropanone, while substitution reactions can produce a variety of substituted benzylcyclopropanamines.
Scientific Research Applications
N-(5-Bromo-2-fluoro-3-methylbenzyl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(5-Bromo-2-fluoro-3-methylbenzyl)cyclopropanamine exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms play a crucial role in binding to enzymes or receptors, modulating their activity. The cyclopropanamine moiety may also contribute to the compound’s overall biological activity by affecting its pharmacokinetics and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluoro-3-methylbenzylamine
- N-(5-Bromo-2-fluoro-3-methylphenyl)cyclopropanamine
- 5-Bromo-2-fluoro-3-methylbenzylcyclopropane
Uniqueness
N-(5-Bromo-2-fluoro-3-methylbenzyl)cyclopropanamine is unique due to the combination of its bromine, fluorine, and cyclopropanamine groups This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
N-[(5-bromo-2-fluoro-3-methylphenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c1-7-4-9(12)5-8(11(7)13)6-14-10-2-3-10/h4-5,10,14H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKJYIWICIOTRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)CNC2CC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
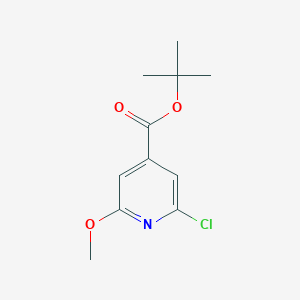
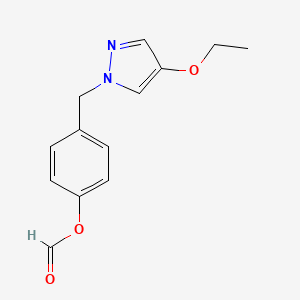
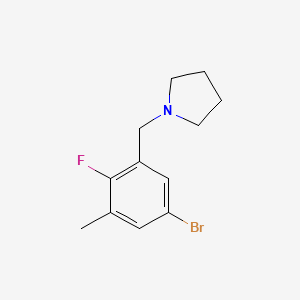
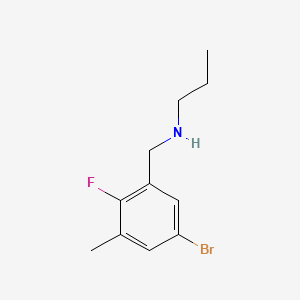

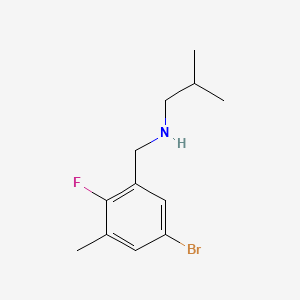

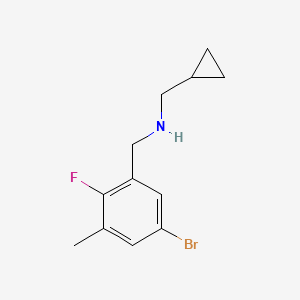
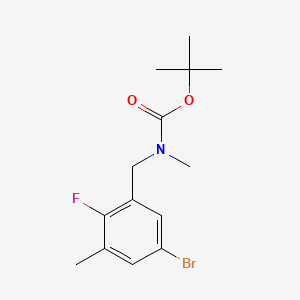
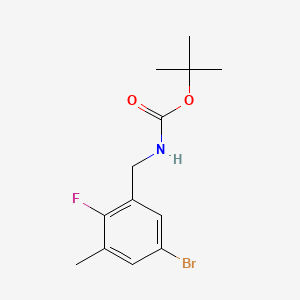
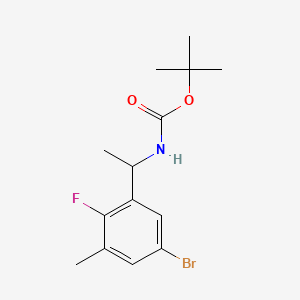
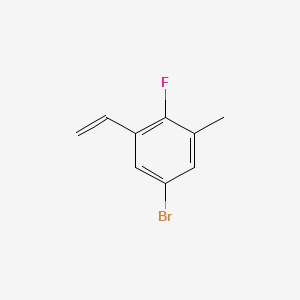
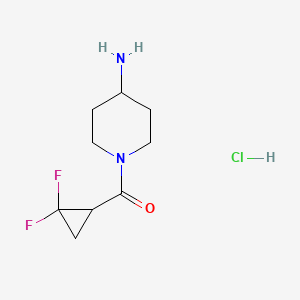
![N-ethyl-N-[[3-(piperidin-4-ylmethoxy)phenyl]methyl]ethanamine;dihydrochloride](/img/structure/B8212719.png)
